molecular formula C21H15F3N4OS B2475430 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-42-0

3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2475430
CAS No.: 1114909-42-0
M. Wt: 428.43
InChI Key: FXHVDQZJUOKJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine features a pyridazine core substituted at position 3 with a 4-methylphenyl group and at position 6 with a sulfanyl-linked methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted at position 3 with a 4-(trifluoromethyl)phenyl group. This structure combines aromatic, heterocyclic, and electron-withdrawing (trifluoromethyl) elements, which are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

IUPAC Name

5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS/c1-13-2-4-14(5-3-13)17-10-11-19(27-26-17)30-12-18-25-20(28-29-18)15-6-8-16(9-7-15)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHVDQZJUOKJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16F3N4S
  • Molecular Weight : 374.38 g/mol
  • CAS Number : 477857-06-0

The structural features of this compound include a pyridazine ring, a sulfanyl group, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The oxadiazole scaffold is recognized for its anticancer properties. Recent studies have indicated that compounds containing the 1,3,4-oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines by targeting critical enzymes involved in cell proliferation and survival .
    • Specific mechanisms include the inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play vital roles in DNA synthesis and epigenetic regulation, respectively .
  • Antimicrobial Properties :
    • Compounds with similar structural features have demonstrated antimicrobial activity. The presence of trifluoromethyl groups has been associated with enhanced lipophilicity, which may improve cellular uptake and bioactivity against bacterial strains .

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have shown that derivatives of oxadiazole exhibit IC50 values in micromolar ranges against various cancer cell lines, indicating potent cytotoxic effects. For example, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cells with promising results .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of structural modifications in enhancing biological activity. The introduction of different substituents on the oxadiazole ring can lead to variations in potency and selectivity towards cancer cells .

Data Tables

Biological Activity Target Effect Reference
AnticancerThymidylate SynthaseInhibition
AnticancerHDACInhibition
AntimicrobialVarious Bacterial StrainsGrowth Inhibition

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name Substituents on Pyridazine/Oxadiazole Functional Groups Key Differences Reference
Target Compound 3-(4-Methylphenyl), 6-sulfanyl-oxadiazole Sulfanyl, CF₃, methylphenyl Reference structure
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-(3-Methoxyphenyl), 3-(CF₃-phenyl) Methoxy, CF₃ (meta positions) Meta substitution vs. para; methoxy vs. methyl
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Sulfonate, sulfamoylphenyl Sulfonate, oxo-pyridazine Sulfonate vs. sulfanyl; oxo group
6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone Triazole, ethoxy, benzylsulfanyl Triazole, ethoxy, benzylsulfanyl Triazole vs. oxadiazole; ethoxy
GPR119 Agonists (e.g., EP 1 808 168 B1 derivatives) Piperidinyl, isopropyl-oxadiazole Piperidine, sulfonyl, nitrile Additional piperidine ring; nitrile
Key Observations:

Substituent Position Effects: The target compound’s para-substituted methyl and trifluoromethyl groups contrast with the meta-substituted methoxy and trifluoromethyl groups in its analog from . Para substitution often enhances steric accessibility for target binding, while methoxy groups increase electron density compared to methyl .

Heterocyclic Core Variations :

  • Replacing the oxadiazole with a triazole () introduces additional hydrogen-bonding capacity but reduces the electron-deficient character of the ring, altering interactions with biological targets .
  • Piperidine-containing oxadiazole derivatives () demonstrate how fused rings enhance structural complexity and modulate pharmacokinetic profiles (e.g., metabolic stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.